(3-Methylphenyl) 3-methylbutanoate
Description
(3-Methylphenyl) 3-methylbutanoate is an ester compound characterized by a 3-methylphenyl group esterified to 3-methylbutanoic acid.
Properties
CAS No. |
105401-73-8 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
(3-methylphenyl) 3-methylbutanoate |
InChI |
InChI=1S/C12H16O2/c1-9(2)7-12(13)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3 |
InChI Key |
CLEOHZPKAIYEQK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)CC(C)C |
Synonyms |
Butanoic acid, 3-Methyl-, 3-Methylphenyl ester |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by the phenolic oxygen. Sulfuric acid (H₂SO₄) is commonly used at concentrations of 0.5–1.0 mol% relative to the acid. Elevated temperatures (65–75°C) and extended reaction times (3–8 hours) are critical for overcoming the reduced nucleophilicity of phenols compared to alcohols. For instance, a patent detailing methyl butyrate synthesis achieved optimal yields at 70°C over 5 hours using a 1:1.2 molar ratio of butyric acid to methanol. Adapting this to (3-methylphenyl) 3-methylbutanoate would require a 1:1.2 ratio of 3-methylbutanoic acid to 3-methylphenol, with H₂SO₄ as the catalyst.
Apparatus and Purification
A critical innovation in esterification technology is the integration of dehydration units within reactor systems. The CN104341295A patent describes a soda-lime de-watering apparatus arranged in an "S" configuration to enhance contact between the reaction mixture and desiccant. This design minimizes energy expenditure by utilizing residual heat from the esterification column, achieving water removal efficiencies of >90% and improving ester yields. For this compound, similar setups could mitigate equilibrium limitations caused by water accumulation.
Table 1: Acid-Catalyzed Esterification Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Molar Ratio (Acid:Phenol) | 1:1.2 | |
| Catalyst (H₂SO₄) | 0.5 mol% | |
| Temperature | 65–75°C | |
| Reaction Time | 3–8 hours | |
| Yield (Analogous Esters) | 70–85% |
Acyl Chloride-Mediated Synthesis
The Schotten-Baumann reaction offers an alternative route, particularly suitable for phenolic esters. This method involves reacting 3-methylbutanoyl chloride with 3-methylphenol in the presence of a base, such as pyridine or aqueous NaOH, to neutralize HCl byproducts.
Procedure and Optimization
3-Methylbutanoyl chloride is synthesized via thionyl chloride (SOCl₂) treatment of 3-methylbutanoic acid. Subsequent reaction with 3-methylphenol in anhydrous dichloromethane at 0–5°C minimizes side reactions. Pyridine (1.1 equiv) is added to scavenge HCl, enhancing reaction efficiency. A study on benzotriazine derivatives demonstrated that maintaining pH > 9 during coupling prevents phenol oxidation.
Advantages and Limitations
This method achieves yields exceeding 80% for sterically hindered esters, as reported in syntheses of 3-methyl-1,2,4-benzotriazines. However, acyl chloride instability necessitates careful handling under inert atmospheres.
Table 2: Acyl Chloride Method Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Solvent | Dichloromethane | |
| Temperature | 0–5°C | |
| Base | Pyridine (1.1 equiv) | |
| Reaction Time | 2–4 hours | |
| Yield | 75–85% |
Catalytic Reductive Esterification
Emerging methodologies employ redox-active catalysts to facilitate ester formation under milder conditions. A notable example is the sodium bromate/sodium hydrogensulfite (NaBrO₃/NaHSO₃) system, which generates in situ hypobromous acid (HOBr) to activate carboxylic acids.
Reaction Protocol
In a 2016 procedure, 3-methylbutanoic acid and 3-methylphenol were combined with NaBrO₃ (1.2 equiv) and NaHSO₃ (2.0 equiv) at ambient temperature for 2 hours. The system achieved a 76% yield for 3-methylbutyl 3-methylbutanoate, suggesting adaptability to phenolic substrates.
Mechanistic Insights
The NaBrO₃/NaHSO₃ system generates HOBr, which oxidizes the carboxylic acid to a mixed anhydride intermediate. Subsequent nucleophilic attack by the phenol yields the ester, with water as the sole byproduct. This method avoids high temperatures but requires precise stoichiometric control to prevent over-oxidation.
Table 3: Reductive Esterification Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Catalyst | NaBrO₃/NaHSO₃ | |
| Temperature | Ambient (25°C) | |
| Reaction Time | 2 hours | |
| Yield | 76% (Analogous Ester) |
Industrial-Scale Considerations
Continuous-Flow Reactors
The CN104341295A patent highlights multilevel rectifying towers for continuous ester purification. Such systems enable real-time separation of esters from unreacted starting materials, reducing batch cycle times by 30–40% . For this compound, integrating a "S"-type soda-lime dehydrator could enhance throughput.
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl) 3-methylbutanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 3-methylbutanoic acid and benzyl alcohol.
Oxidation: It can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert it into alcohols.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: 3-Methylbutanoic acid and benzyl alcohol.
Oxidation: Benzaldehyde and 3-methylbutanoic acid.
Reduction: Benzyl alcohol and 3-methylbutanol.
Scientific Research Applications
(3-Methylphenyl) 3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Widely used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of (3-Methylphenyl) 3-methylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors, leading to the perception of its characteristic odor. Additionally, its potential therapeutic effects may involve modulation of inflammatory pathways and inhibition of microbial growth .
Comparison with Similar Compounds
Structural and Functional Group Variations
Alkyl vs. Aromatic Esters
- 3-Methylbutyl 3-methylbutanoate (Isoamyl isovalerate, CAS 659-70-1): Structure: Features an isoamyl (3-methylbutyl) group instead of the 3-methylphenyl group. Role: Found in SWD-attacked blueberries as a volatile organic compound (VOC), suggesting a role in plant-insect interactions . Biological Activity: Indifferent to Rhagoletis cerasifera females in behavioral assays, unlike its (Z)-3-hexenyl analog .
- (Z)-3-Hexenyl 3-Methylbutanoate: Structure: Contains a (Z)-3-hexenyl group, introducing unsaturation. Biological Activity: Acts as a kairomone attractant for R. cerasifera females, highlighting the importance of substituent geometry in ecological interactions .
- Hexyl 3-Methylbutanoate: Structure: Linear hexyl chain. Occurrence: Identified in Capsicum chinense peppers, contributing to their volatile profile .
Phenyl-Substituted Analogs
- Ethyl 3-Methyl-3-Phenylbutanoate (CAS 4111-61-9): Structure: Phenyl group attached to the β-carbon of the ester, differing from the 3-methylphenyl-O-linkage in the target compound. Properties: Higher molecular weight (206.28 g/mol) and logP (2.92) suggest increased hydrophobicity compared to aliphatic esters .
- 3-(4-Fluoro-3-Methylphenyl)-3-Methylbutanoic Acid (CAS 1181635-62-0): Structure: Carboxylic acid derivative with a fluorinated phenyl group. Applications: Likely used as a pharmaceutical intermediate, with altered reactivity due to the fluorine substituent .
Physicochemical Properties
Pharmacological and Industrial Relevance
- Ethyl 3-{2-[(3-Methyl-1H-indol-2-yl)carbonyl]hydrazinylidene}butanoate: Demonstrates the role of ester derivatives in medicinal chemistry, particularly in designing enzyme inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
